molecular formula C16H19NO2S B2614776 N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline CAS No. 101287-20-1

N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline

Cat. No.: B2614776
CAS No.: 101287-20-1
M. Wt: 289.39
InChI Key: MIWCFKKHCXVMMN-UHFFFAOYSA-N
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Description

N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline, also known as N-Ethyl-4-methylbenzenesulfonamide, is a chemical compound with the molecular formula C9H13NO2S . It has a molecular weight of 199.270 . This compound is also known by other names such as p-Toluenesulfonamide, N-ethyl-; p-Tolueneethylsulfonamide; p-Toluenesulfonyl-N-ethylamide; N-Ethyl-p-methylbenzenesulfonamide; N-Ethyl-p-toluenesulfonamide; N-Ethyl-p-tolylsulfonamide; N-Tosylethylamine; Santicizer 3; Ethyl toluenesulfonamide; Unipex 108; Uniplex 108; 4-Toluenesulfonamide, N-ethyl-; N-Ethyl-4-toluenesulfonamide; NSC 68803; N-ethyltoluene-4-sulphonamide .


Molecular Structure Analysis

The molecular structure of this compound can be represented in 2D or 3D models . The 3D structure can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

This compound appears as platelets (from dilute alcohol or ligroin) or an off-white solid . It is insoluble in water . The flash point data for this chemical are not available, but it is probably combustible .

Safety and Hazards

N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline is considered combustible . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of a spill, all sources of ignition should be removed, and the spill should be cleaned up with 60-70% ethanol . It should be stored under ambient temperatures .

Properties

IUPAC Name

N-ethyl-N-[(4-methylphenyl)sulfonylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-17(15-7-5-4-6-8-15)13-20(18,19)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWCFKKHCXVMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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